molecular formula C₁₃H₁₇N₃O₅ B1141204 Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside CAS No. 166907-09-1

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B1141204
CAS No.: 166907-09-1
M. Wt: 295.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is a synthetic carbohydrate derivative used primarily in biochemical research. This compound is characterized by the presence of an azido group at the 2-position of the galactopyranoside ring, which makes it a valuable intermediate in the synthesis of various glycoconjugates. Its molecular formula is C13H17N3O5, and it has a molecular weight of 295.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside typically involves the azidation of a suitable precursor, such as Benzyl 2-deoxy-2-iodo-alpha-D-galactopyranoside. The reaction is carried out under mild conditions using sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the completion of the azidation process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Sodium Azide: Used for the azidation of the precursor.

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.

    Copper Catalysts: Used in click chemistry reactions.

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the azido group.

    Triazole Derivatives: Formed through click chemistry reactions.

Scientific Research Applications

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its role as a glycosylation inhibitor. The azido group can interfere with the normal glycosylation process by inhibiting glycosyltransferases, enzymes responsible for the addition of sugar moieties to proteins and lipids. This inhibition can affect various cellular processes, including protein folding, stability, and cell signaling .

Comparison with Similar Compounds

    Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Another glycosylation inhibitor with an acetamido group instead of an azido group.

    Benzyl 2-Azido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a beta configuration.

Uniqueness: Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is unique due to its azido group, which provides versatility in chemical modifications and applications in click chemistry. This makes it a valuable tool in the synthesis of complex glycoconjugates and the study of glycosylation processes .

Properties

IUPAC Name

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPDOBJGGCDISD-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.